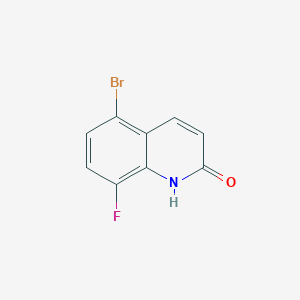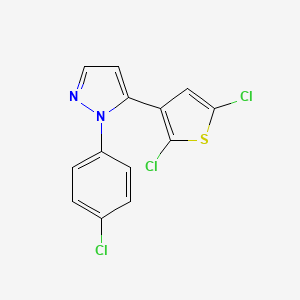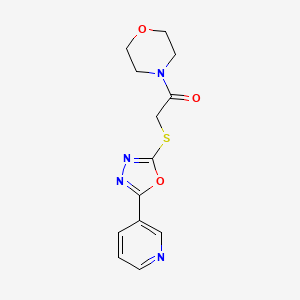
1-Morpholino-2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-Morpholino-2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)ethanone” is an organic compound containing a morpholine ring, a pyridine ring, and an oxadiazole ring. These types of compounds are often used in medicinal chemistry due to their diverse biological activities .
Molecular Structure Analysis
The molecule likely consists of a six-membered morpholine ring and a pyridine ring connected by an oxadiazole ring .Scientific Research Applications
1. Heterocyclic Compound Synthesis
Reactions with Amines : 1,3,4-Oxadiazoles, a class to which the given compound belongs, have been studied in reactions with amines, revealing their ability to undergo ring opening and substitution reactions. Such studies are significant for understanding the reactivity and potential applications of these compounds in synthesizing diverse heterocyclic compounds (Yakubkene & Vainilavichyus, 1998).
Mannich and Schiff Base Synthesis : Compounds containing the 1,3,4-oxadiazole structure have been utilized in the synthesis of Mannich and Schiff bases. These reactions are foundational in medicinal chemistry for producing compounds with potential pharmacological activities (Ceylan, 2016).
2. Antimicrobial Activity
- Antimicrobial Properties : Synthesized compounds structurally similar to 1-Morpholino-2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)ethanone have been evaluated for antimicrobial activity, showing significant inhibitory effects on various microorganisms. This highlights the potential of such compounds in developing new antimicrobial agents (Salimon, Salih, & Hasan Hussien, 2011).
3. Molecular Docking and Anticancer Activity
- Molecular Docking Studies : These compounds have been studied using molecular docking techniques to predict their interaction with biological targets, which is crucial for designing drugs with specific activities, such as anticancer properties (Khumar, Ezhilarasi, & Prabha, 2018).
4. HIV-1 Replication Inhibition
- HIV-1 Replication Inhibition : Certain derivatives of this compound class have been identified as inhibitors of HIV-1 replication, showcasing their potential in antiviral drug development (Che et al., 2015).
5. Anti-inflammatory Activity
- Anti-inflammatory Applications : Research has shown that morpholine derivatives, which are structurally related to the given compound, exhibit significant anti-inflammatory activity. This suggests potential therapeutic applications in treating inflammatory conditions (Helal et al., 2015).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-morpholin-4-yl-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O3S/c18-11(17-4-6-19-7-5-17)9-21-13-16-15-12(20-13)10-2-1-3-14-8-10/h1-3,8H,4-7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSNDTENVLJGVEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CSC2=NN=C(O2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[1-(7-Methoxy-1-benzofuran-2-carbonyl)piperidin-4-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2617928.png)
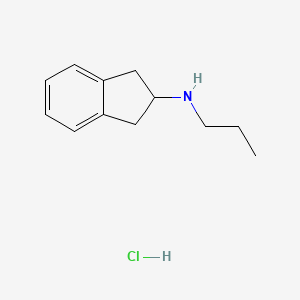
![5-ethyl-3-oxo-N-(pyridin-2-ylmethyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2617930.png)
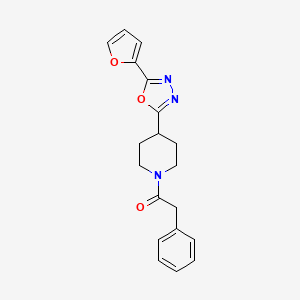
![2-{[1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl]methoxy}-3-chloro-5-(trifluoromethyl)pyridine](/img/structure/B2617932.png)

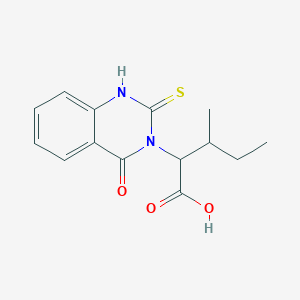
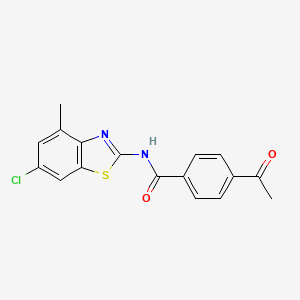
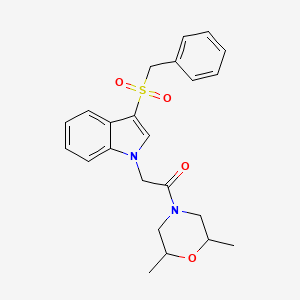
![N-(3-(1H-imidazol-1-yl)propyl)-N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2617943.png)
